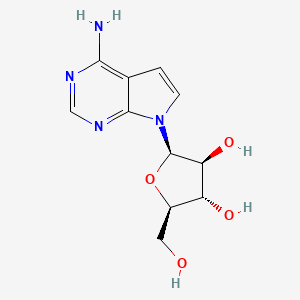

Ara-tubercidin

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2,(H2,12,13,14)/t6-,7-,8+,11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZZVAMISRMYHH-HGIWHZBTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C2=NC=NC(=C21)N)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001197606 | |

| Record name | 7-β-D-Arabinofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001197606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64526-34-7 | |

| Record name | 7-β-D-Arabinofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64526-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ara-tubercidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064526347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-β-D-Arabinofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001197606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Tubercidin: Discovery, Biosynthesis, and Biological Activity from Streptomyces tubercidicus

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the nucleoside antibiotic, tubercidin, a potent bioactive compound produced by the soil bacterium Streptomyces tubercidicus. While the initial query concerned "Ara-tubercidin," a thorough review of scientific literature indicates that this term does not correspond to a known natural product from Streptomyces tubercidicus. It is likely a non-standard nomenclature or a reference to a synthetic derivative. This document will therefore focus on the well-characterized and scientifically significant compound, tubercidin, also known as 7-deazaadenosine.

This guide delves into the discovery, intricate biosynthetic pathway, and multifaceted mechanism of action of tubercidin. It presents a compilation of quantitative data on its biological activities, detailed experimental protocols for its production and isolation, and visual representations of its biosynthesis and purification workflows to facilitate a deeper understanding for research and drug development professionals.

Introduction: The Discovery of Tubercidin from Streptomyces tubercidicus

Streptomyces tubercidicus, a bacterium first isolated from soil in Japan, is the natural source of the potent pyrrolo[2,3-d]pyrimidine nucleoside antibiotic, tubercidin.[1] Structurally, tubercidin is an analog of adenosine where the nitrogen at the 7th position of the purine ring is replaced by a carbon atom. This modification makes it resistant to degradation by adenosine deaminase, enhancing its intracellular stability and biological activity. Since its discovery, tubercidin has garnered significant interest due to its broad spectrum of biological activities, including anticancer, antiviral, and antiparasitic properties.

It is important to clarify that the term "Ara-tubercidin" does not appear in the scientific literature as a natural product of Streptomyces tubercidicus. It is possible this refers to a synthetic arabinofuranosyl derivative of tubercidin, but such a compound is not the subject of this guide, which will focus on the naturally produced tubercidin.

Biosynthesis of Tubercidin

The biosynthesis of tubercidin in Streptomyces tubercidicus NBRC 13090 involves a complex enzymatic cascade that converts guanosine triphosphate (GTP) into the final 7-deazapurine nucleoside.[2][3][4] The key enzymes and intermediates in this pathway have been elucidated through genetic and biochemical studies.[2][3]

The biosynthetic pathway begins with the conversion of GTP to 7-carboxy-7-deazaguanine (CDG). This process is catalyzed by a series of enzymes including GTP cyclohydrolase I (TubC), CPH4 synthase (TubA), and CDG synthase (TubB).[2] Subsequently, the enzyme TubE utilizes phosphoribosylpyrophosphate (PRPP) and CDG to construct the deazapurine nucleoside scaffold.[2][3][4] The pathway then proceeds through a series of tailoring steps, including a reduction catalyzed by an NADPH-dependent reductase (TubD) and a final hydrolysis step mediated by a Nudix hydrolase (TubG), to yield tubercidin.[2][3][4]

Mechanism of Action

Tubercidin's biological activity stems from its structural similarity to adenosine, allowing it to act as an antimetabolite.[5] Upon entering the cell, it is phosphorylated to its mono-, di-, and triphosphate forms. These phosphorylated derivatives interfere with numerous cellular processes by mimicking adenosine nucleotides.

The primary mechanisms of action include:

-

Inhibition of Nucleic Acid Synthesis: Tubercidin triphosphates can be incorporated into both RNA and DNA, leading to chain termination and the inhibition of polymerases. This disruption of nucleic acid synthesis is a key factor in its cytotoxic effects.

-

Interference with Protein Synthesis: By affecting RNA processing and function, tubercidin can indirectly inhibit protein synthesis.

-

Inhibition of Kinases: Tubercidin and its phosphorylated forms can inhibit various kinases that utilize ATP, thereby disrupting cellular signaling pathways.

Quantitative Biological Activity of Tubercidin

Tubercidin exhibits a wide range of biological activities against various cell lines and pathogens. The following tables summarize some of the reported quantitative data.

Table 1: Anticancer Activity of Tubercidin (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 55.1 | [6] |

| WM266 | Melanoma | 91.1 | [6] |

| A375 | Melanoma | > 100 | [6] |

| HDF | Normal Fibroblast | > 100 | [6] |

| L-1210 | Leukemia | 0.006 (as ID50 µg/mL for Toyocamycin) | [1] |

| P388 | Leukemia | Potent | [7][8] |

| A549 | Lung Cancer | Potent | [7][8] |

| DMS 114 | Small-Cell Lung Cancer | Significant in vivo tumor repression | [9] |

Table 2: Antiviral Activity of Tubercidin

| Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| PEDV | Vero | 0.2487 | 14.23 | 57.2 | [10] |

| SADS-CoV | Vero | - | - | Significant inhibition at 1 µM | [10] |

| PRRSV | - | - | - | Effective suppression | [10][11] |

Table 3: Antimycobacterial Activity of Tubercidin (MIC)

| Organism | Strain Type | MIC Range (µg/mL) | Reference |

| Mycobacterium tuberculosis | Drug-sensitive | - | High in vitro activity |

| Mycobacterium tuberculosis | MDR-TB | - | High in vitro activity |

| Mycobacterium tuberculosis | pre-XDR-TB | - | High in vitro activity |

| Mycobacterium tuberculosis | XDR-TB | - | High in vitro activity |

| Nontuberculous Mycobacteria (NTM) | Reference Strains | - | High in vitro activity |

Experimental Protocols

Fermentation of Streptomyces tubercidicus for Tubercidin Production

This protocol is adapted from a general method for tubercidin production.[2]

-

Seed Culture Preparation: Inoculate a loopful of Streptomyces tubercidicus spores into a 250 mL flask containing 50 mL of Tryptic Soy Broth (TSB). Incubate at 28°C for 2 days with shaking at 180 rpm.

-

Production Culture: Transfer 1 mL (2% v/v) of the seed culture into a 250 mL flask containing 50 mL of fermentation medium.

-

Fermentation Medium Composition (per liter): 20 g glucose, 30 g soluble starch, 10 g corn steep liquor, 10 g soybean meal, 5 g peptone, 2 g NaCl, 5 g CaCO₃. Adjust pH to 7.0.

-

-

Incubation: Incubate the production culture at 28°C for 5 days with shaking at 180 rpm.

-

Harvesting: After incubation, harvest the fermentation broth for extraction.

Isolation and Purification of Tubercidin

This is a general protocol for the isolation of nucleoside antibiotics from Streptomyces culture.

-

Broth Preparation: Adjust the pH of the harvested fermentation broth to 3.0 with oxalic acid to precipitate impurities.[2]

-

Centrifugation: Centrifuge the acidified broth at 5000 x g for 15 minutes to remove cell debris and precipitated solids.

-

Supernatant Extraction: Decant the supernatant and extract three times with an equal volume of n-butanol.

-

Solvent Evaporation: Combine the n-butanol extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Column Chromatography:

-

Dissolve the dried extract in a minimal volume of methanol.

-

Apply the dissolved extract to a silica gel column pre-equilibrated with a suitable solvent system (e.g., chloroform:methanol gradient).

-

Elute the column and collect fractions. Monitor the fractions by Thin Layer Chromatography (TLC) for the presence of tubercidin.

-

Pool the fractions containing pure tubercidin.

-

-

Crystallization: Concentrate the pooled fractions and crystallize tubercidin from a suitable solvent (e.g., hot water or ethanol) to obtain pure crystals.

-

Characterization: Confirm the identity and purity of the isolated tubercidin using spectroscopic methods such as NMR (¹H and ¹³C), Mass Spectrometry, and UV-Vis spectroscopy.

Conclusion

Tubercidin, a 7-deazaadenosine analog from Streptomyces tubercidicus, remains a compound of significant scientific interest due to its potent and diverse biological activities. Its unique structure and mechanism of action make it a valuable tool for studying cellular processes and a promising scaffold for the development of new therapeutic agents. This guide has provided a detailed overview of its discovery, biosynthesis, and biological properties, along with practical experimental protocols and illustrative diagrams to support further research and development in this field. While the initially requested "Ara-tubercidin" remains elusive as a natural product, the wealth of knowledge surrounding tubercidin offers a solid foundation for the exploration of novel nucleoside-based therapeutics.

References

- 1. Antiviral activity of C-5 substituted tubercidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and characterization of the tubercidin biosynthetic pathway from Streptomyces tubercidicus NBRC 13090 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 4. Discovery and characterization of the tubercidin biosynthetic pathway from Streptomyces tubercidicus NBRC 13090 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Identification of natural compounds tubercidin and lycorine HCl against small‐cell lung cancer and BCAT1 as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Drug repurposing screens identify Tubercidin as a potent antiviral agent against porcine nidovirus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research-portal.uu.nl [research-portal.uu.nl]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Ara-tubercidin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ara-tubercidin, also known as 9-β-D-arabinofuranosyl-7-deazaadenine, is a synthetic nucleoside analog with significant potential in antiviral and anticancer research. As a derivative of the naturally occurring antibiotic tubercidin, it belongs to the pyrrolo[2,3-d]pyrimidine class of compounds. The substitution of the ribose moiety in tubercidin with arabinose in Ara-tubercidin alters its stereochemistry and can significantly impact its biological activity and metabolic stability. This technical guide provides a comprehensive overview of the chemical structure and a key synthesis pathway for Ara-tubercidin, tailored for professionals in the field of drug discovery and development.

Chemical Structure and Properties

Ara-tubercidin is structurally analogous to adenosine, with a key modification in the purine ring system where the nitrogen at position 7 is replaced by a carbon atom, forming a 7-deazapurine core. Furthermore, the sugar moiety is an arabinofuranose, differing from the ribofuranose found in adenosine and tubercidin.

IUPAC Name: (2R,3R,4S,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula: C₁₁H₁₄N₄O₄

Molecular Weight: 266.26 g/mol

| Property | Value |

| CAS Number | 64526-34-7[1] |

| Topological Polar Surface Area | 127 Ų |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 6 |

| Rotatable Bonds | 2 |

Chemical Synthesis Pathway: Sodium Salt Glycosylation

A robust and efficient method for the synthesis of tubercidin and its analogs, including Ara-tubercidin, is the sodium salt glycosylation procedure. This method involves the direct glycosylation of the sodium salt of a suitably substituted pyrrolo[2,3-d]pyrimidine with a protected arabinofuranosyl halide. This approach has been noted for its superiority and good yields in producing N7-glycosylated products.[2]

The general pathway for the synthesis of Ara-tubercidin via this method can be outlined as follows:

-

Preparation of the 7-Deazapurine Base: The synthesis begins with a halogenated 2-substituted-pyrrolo[2,3-d]pyrimidine, such as 4,6-dichloro-2-methylthiopyrrolo[2,3-d]pyrimidine.

-

Formation of the Sodium Salt: The pyrrolo[2,3-d]pyrimidine is treated with a strong base, such as sodium hydride, to form the corresponding sodium salt.

-

Glycosylation: The sodium salt of the base is then reacted with a protected arabinofuranosyl halide, for instance, 2,3,5-tri-O-benzoyl-D-arabinofuranosyl bromide. This step results in the formation of the N7-glycosylated pyrrolo[2,3-d]pyrimidine with a β-configuration.

-

Functional Group Manipulations: The intermediate from the glycosylation step undergoes a series of transformations to introduce the desired functional groups. This can include amination to introduce the amino group at the 4-position and dehalogenation.

-

Deprotection: The final step involves the removal of the protecting groups from the arabinose sugar to yield Ara-tubercidin.

Below is a logical diagram illustrating this synthesis pathway.

Experimental Protocols

The following is a generalized experimental protocol based on the synthesis of related tubercidin derivatives via the sodium salt glycosylation method.[2] Specific quantities and reaction conditions should be optimized for the synthesis of Ara-tubercidin.

Step 1: Formation of the Sodium Salt of 4,6-dichloro-2-methylthiopyrrolo[2,3-d]pyrimidine

-

To a solution of 4,6-dichloro-2-methylthiopyrrolo[2,3-d]pyrimidine in an anhydrous aprotic solvent (e.g., acetonitrile), add sodium hydride (1.1 equivalents) portion-wise under an inert atmosphere (e.g., argon).

-

Stir the suspension at room temperature for 1 hour to ensure complete formation of the sodium salt.

Step 2: Glycosylation

-

In a separate flask, prepare a solution of 2,3,5-tri-O-benzoyl-D-arabinofuranosyl bromide (1.0 equivalent) in the same anhydrous solvent.

-

Add the solution of the arabinofuranosyl bromide dropwise to the suspension of the sodium salt at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the protected N7-glycosylated intermediate.

Step 3: Amination and Dehalogenation (Example sequence)

-

The protected intermediate can be treated with a solution of ammonia in methanol in a sealed tube at an elevated temperature (e.g., 80-100 °C) to introduce the amino group at the 4-position.

-

Following amination, the chloro group at the 6-position can be removed by catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).

Step 4: Deprotection

-

Dissolve the protected Ara-tubercidin derivative in methanolic ammonia or a solution of sodium methoxide in methanol.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Neutralize the reaction mixture with an appropriate resin or acid.

-

Concentrate the solution and purify the final product, Ara-tubercidin, by recrystallization or column chromatography.

Quantitative Data for a Related Tubercidin Synthesis

| Step | Reactants | Product | Yield |

| Glycosylation | Sodium salt of 4,6-dichloro-2-methylthiopyrrolo[2,3-d]pyrimidine and 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide | N7-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-4,6-dichloro-2-methylthiopyrrolo[2,3-d]pyrimidine | Good[2] |

Note: Specific yield percentages for Ara-tubercidin synthesis require access to dedicated literature which was not available in the search results. The term "good yield" is used as a qualitative descriptor from the cited abstract.

Signaling Pathway Involvement

Tubercidin, the ribose-containing counterpart of Ara-tubercidin, has been shown to modulate key cellular signaling pathways. Given their structural similarity, it is plausible that Ara-tubercidin affects similar pathways.

RIG-I/NF-κB Signaling Pathway

Tubercidin has been demonstrated to inhibit the replication of Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) by promoting the activation of the RIG-I/NF-κB signaling pathway. This leads to an increased expression of interferons and proinflammatory cytokines, which are crucial components of the innate antiviral response.

Ras/BRaf/MEK/ERK Signaling Pathway

In the context of small-cell lung cancer, tubercidin has been observed to reduce the activity of the Ras/BRaf/MEK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation and survival, and its inhibition can lead to decreased cancer cell growth.

Conclusion

Ara-tubercidin is a promising nucleoside analog with a well-defined chemical structure and established synthesis routes. The sodium salt glycosylation method provides a reliable means for its chemical synthesis. Understanding its interactions with key cellular signaling pathways, such as the RIG-I/NF-κB and Ras/BRaf/MEK/ERK pathways, is crucial for elucidating its mechanism of action and advancing its development as a potential therapeutic agent. This guide provides a foundational technical overview to support further research and development efforts in this area.

References

Ara-tubercidin: A Comprehensive Technical Guide to its Mechanism of Action as a Nucleoside Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ara-tubercidin, also known as 7-deaza-arabinofuranosyladenine, is a pyrrolopyrimidine nucleoside analog with demonstrated potent antiviral and anticancer activities. As an analog of adenosine, its mechanism of action is centered on its ability to mimic natural nucleosides, thereby interfering with essential cellular processes such as DNA and RNA synthesis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic effects of Ara-tubercidin, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action

The biological activity of Ara-tubercidin is initiated through its intracellular phosphorylation to the active triphosphate form, Ara-tubercidin triphosphate (Ara-TP). This conversion is a critical step, enabling Ara-TP to act as a competitive inhibitor and a fraudulent substrate in nucleic acid synthesis.

Cellular Uptake and Activation

Ara-tubercidin enters the cell via nucleoside transporters. Once inside, it undergoes a three-step phosphorylation cascade, catalyzed by cellular kinases, to yield Ara-tubercidin monophosphate (Ara-MP), diphosphate (Ara-DP), and the biologically active triphosphate (Ara-TP).

Inhibition of DNA Synthesis

The primary mechanism of Ara-tubercidin's cytotoxic effect is the inhibition of DNA synthesis. Ara-TP, due to its structural similarity to deoxyadenosine triphosphate (dATP), acts as a competitive inhibitor of DNA polymerases.

-

Competitive Inhibition: Ara-TP competes with the natural substrate, dATP, for the active site of DNA polymerases. This competition reduces the rate of DNA elongation.

-

Incorporation and Chain Termination: Upon incorporation into the growing DNA strand, the arabinose sugar moiety of Ara-tubercidin, with its 2'-hydroxyl group in the trans position, creates steric hindrance. This conformational change can impede the addition of the next deoxynucleotide, leading to premature chain termination.

Inhibition of RNA Synthesis

Ara-tubercidin also impacts RNA synthesis. Its triphosphate form can be utilized by RNA polymerases, leading to its incorporation into RNA. This incorporation can disrupt RNA processing and function. Furthermore, tubercidin, a related compound, has been shown to inhibit RNA-dependent RNA polymerase (RdRp) of some viruses, suggesting a similar potential for Ara-tubercidin.

Quantitative Data

The following tables summarize the inhibitory activity of Ara-tubercidin and its phosphorylated form against various cell lines and enzymes.

Table 1: In Vitro Cytotoxicity of Ara-tubercidin against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 1.2 ± 0.09 |

| HepG2 | Liver Cancer | >10 |

| SGC-7901 | Gastric Cancer | >10 |

| PC-3 | Prostate Cancer | ~20 |

| HCT116 | Colon Cancer | ~15 |

Table 2: Inhibition Constants (Ki) of Ara-tubercidin Triphosphate (Ara-TP)

| Enzyme | Substrate | Type of Inhibition | Ki (µM) |

| Ribonucleotide Reductase | CDP | Competitive (vs. ATP) | 15 |

| Ribonucleotide Reductase | ADP | Competitive (vs. GTP) | 4 |

| Human DNA Polymerase α | dATP | Competitive | Data not available |

| Human DNA Polymerase β | dATP | Competitive | Data not available |

| Viral DNA Polymerase | dATP | Competitive | Data not available |

| Viral RNA Polymerase | ATP | Competitive | Data not available |

Experimental Protocols

DNA Polymerase Inhibition Assay

This protocol is designed to assess the inhibitory effect of Ara-TP on DNA polymerase activity.

Materials:

-

Purified DNA polymerase (e.g., human DNA polymerase α or a viral polymerase)

-

Activated calf thymus DNA (as a template-primer)

-

Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

-

[³H]-dATP (radiolabeled)

-

Ara-tubercidin triphosphate (Ara-TP)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Stop solution (e.g., 0.5 M EDTA)

-

Glass fiber filters

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, activated calf thymus DNA, dCTP, dGTP, dTTP, and [³H]-dATP.

-

Add varying concentrations of Ara-TP to the reaction mixtures. A control reaction with no inhibitor should be included.

-

Initiate the reaction by adding the DNA polymerase.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the stop solution.

-

Spot the reaction mixtures onto glass fiber filters.

-

Precipitate the DNA by washing the filters with cold TCA.

-

Wash the filters with ethanol and allow them to dry.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each Ara-TP concentration and determine the IC50 value.

Quantification of Ara-tubercidin Incorporation into DNA by LC-MS/MS

This protocol outlines a method to quantify the amount of Ara-tubercidin incorporated into the DNA of treated cells.

Materials:

-

Cells treated with Ara-tubercidin

-

DNA extraction kit

-

Nuclease P1

-

Alkaline phosphatase

-

LC-MS/MS system

-

Internal standard (e.g., ¹³C,¹⁵N-labeled Ara-tubercidin)

Procedure:

-

Harvest cells treated with Ara-tubercidin and a vehicle control.

-

Extract genomic DNA using a commercial kit, ensuring high purity.

-

Quantify the extracted DNA (e.g., using a spectrophotometer).

-

Digest the DNA to individual deoxynucleosides by incubating with nuclease P1 followed by alkaline phosphatase.

-

Add a known amount of the internal standard to the digested samples.

-

Analyze the samples using a validated LC-MS/MS method. The mass spectrometer will be set to monitor the specific mass-to-charge ratios of Ara-tubercidin and the internal standard.

-

Construct a standard curve using known concentrations of Ara-tubercidin.

-

Quantify the amount of Ara-tubercidin in the cellular DNA by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Apoptosis Induction Pathway

Ara-tubercidin has been shown to induce apoptosis in cancer cells. While the precise signaling cascade is still under investigation, it is hypothesized to involve the intrinsic (mitochondrial) pathway. The incorporation of Ara-tubercidin into DNA leads to DNA damage, which can trigger a cascade of events culminating in programmed cell death.

This pathway likely involves the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c into the cytoplasm, which then binds to Apaf-1 to form the apoptosome. The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.

Conclusion

Ara-tubercidin's mechanism of action as a nucleoside analog is multifaceted, primarily targeting the fundamental processes of DNA and RNA synthesis. Its intracellular activation to the triphosphate form is the key to its potent cytotoxic and antiviral effects. The competitive inhibition of polymerases and its incorporation into nucleic acids lead to the disruption of cellular integrity and, in cancer cells, the induction of apoptosis. Further research to elucidate the specific interactions with various polymerases and to fully map the apoptosis signaling pathway will be crucial for the continued development and optimization of Ara-tubercidin as a therapeutic agent.

Ara-tubercidin's Inhibition of DNA and RNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ara-tubercidin, an adenosine analog, has demonstrated significant potential as an antiviral and anticancer agent through its targeted inhibition of nucleic acid synthesis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Ara-tubercidin's inhibitory effects on DNA and, to a lesser extent, its putative role in the disruption of RNA synthesis. The document details the enzymatic interactions, presents available quantitative data on its inhibitory potency, outlines relevant experimental methodologies, and visualizes the key pathways and processes involved. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of nucleoside analogs as therapeutic agents.

Introduction

Ara-tubercidin, also known as 4-amino-7-(β-D-arabinofuranosyl)pyrrolo[2,3-d]pyrimidine, is a synthetic nucleoside analog of adenosine. Its structural similarity to deoxyadenosine allows it to be recognized by cellular and viral enzymes involved in nucleotide metabolism and nucleic acid synthesis. This molecular mimicry is the foundation of its biological activity, leading to the disruption of DNA replication, a critical process for cell proliferation and viral propagation. While the primary mechanism of action is understood to be the inhibition of DNA synthesis, the effects on RNA synthesis are less characterized but are discussed herein based on the activities of structurally related compounds.

Mechanism of Action: Inhibition of DNA Synthesis

The inhibitory effect of Ara-tubercidin on DNA synthesis is a multi-step process that begins with its cellular uptake and subsequent metabolic activation.

Cellular Uptake and Phosphorylation

Upon entering the cell, Ara-tubercidin is phosphorylated by cellular kinases to its active triphosphate form, Ara-tubercidin-5'-triphosphate (ara-tubercidin-TP). This conversion is a critical step, as the triphosphate analog is the actual inhibitory molecule that interacts with DNA polymerases.

Competitive Inhibition of DNA Polymerase

Ara-tubercidin-TP acts as a competitive inhibitor of DNA polymerases, particularly viral DNA polymerases. It competes with the natural substrate, deoxyadenosine triphosphate (dATP), for binding to the active site of the enzyme. This competition is a key feature of its selective antiviral activity. Studies have shown that herpes simplex virus (HSV) DNA synthesis is approximately three times more sensitive to inhibition by Ara-tubercidin than cellular DNA synthesis.[1]

The inhibition of viral DNA polymerase by ara-tubercidin-TP is competitive with respect to dATP.[1] This means that an increase in the concentration of dATP can overcome the inhibitory effect of ara-tubercidin-TP.

References

Unveiling the Intricate Web: Ara-tubercidin's Impact on Core Biochemical Pathways

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the biochemical pathways affected by Ara-tubercidin, a potent adenosine analogue with significant therapeutic potential. This whitepaper provides a detailed analysis of the compound's mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing complex cellular interactions.

Ara-tubercidin, also known as 7-deazaadenosine, exerts its biological effects by acting as a mimic of adenosine, thereby infiltrating crucial cellular processes. Upon cellular uptake, it is phosphorylated to its active triphosphate form, Ara-tubercidin triphosphate (Ara-TTP). As an analogue of adenosine triphosphate (ATP), Ara-TTP competitively inhibits enzymes that utilize ATP, leading to widespread disruption of nucleic acid and protein synthesis, as well as purine metabolism.

Disruption of Fundamental Cellular Processes

The primary mechanism of Ara-tubercidin's cytotoxicity lies in its ability to be incorporated into both RNA and DNA, leading to chain termination and the inhibition of nucleic acid synthesis. This interference with the fundamental processes of transcription and replication underpins its potent anti-proliferative effects.

Furthermore, Ara-tubercidin significantly impacts protein synthesis. By interfering with the production of RNA precursors and potentially being incorporated into mRNA, it disrupts the template for protein translation. This leads to a global reduction in protein production, further contributing to its cytotoxic effects.

The compound also plays a critical role in the dysregulation of purine metabolism. As an adenosine analogue, it can inhibit enzymes involved in the purine salvage pathway, such as adenosine kinase. This can lead to an imbalance in the cellular nucleotide pool, affecting numerous metabolic and signaling pathways that are dependent on purine nucleotides.

Quantitative Insights into Ara-tubercidin's Potency

The efficacy of Ara-tubercidin as a cytotoxic agent has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CC50) values highlight its potent activity, often in the nanomolar to low micromolar range.

| Cell Line | Cancer Type | IC50/CC50 (µM) | Reference |

| DMS 52 | Small-Cell Lung Cancer | < 10 (nM level for most) | [1] |

| DMS 114 | Small-Cell Lung Cancer | < 10 (nM level for most) | [1] |

Visualizing the Pathways

To elucidate the complex interactions of Ara-tubercidin within the cell, the following diagrams illustrate the key affected biochemical pathways and a general experimental workflow for its study.

Detailed Experimental Methodologies

This guide provides detailed protocols for key experiments to assess the impact of Ara-tubercidin on cellular functions.

Cytotoxicity Assay

A common method to determine the cytotoxic effects of Ara-tubercidin is the WST-1 assay.[1]

-

Cell Seeding: Seed cancer cell lines, such as DMS 114, into 96-well plates and allow them to adhere for 24 hours.[1]

-

Compound Treatment: Add Ara-tubercidin at various concentrations to the wells and incubate for a specified period, typically 72 hours.[1]

-

WST-1 Reagent Addition: Add WST-1 cell proliferation reagent to each well and incubate for 3 hours at 37°C in a 5% CO2 environment.[1]

-

Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at 490 nm to determine cell viability.[1]

RNA Synthesis Inhibition Assay

The inhibition of RNA synthesis can be measured by quantifying the incorporation of a labeled precursor, such as [3H]-uridine.

-

Cell Treatment: Treat cells with varying concentrations of Ara-tubercidin for a designated time.

-

Radiolabeling: Add [3H]-uridine to the cell culture medium and incubate to allow for its incorporation into newly synthesized RNA.

-

Cell Lysis and Precipitation: Lyse the cells and precipitate the nucleic acids using an acid solution (e.g., trichloroacetic acid).

-

Quantification: Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter. The reduction in radioactivity in treated cells compared to controls indicates the level of RNA synthesis inhibition.

Protein Synthesis Inhibition Assay

Inhibition of protein synthesis can be assessed using an in vitro translation system with a luciferase reporter.[2]

-

In Vitro Translation Reaction: Prepare a reaction mixture containing a cell-free extract (e.g., from HeLa cells), a capped luciferase mRNA transcript, and essential components for translation.[2]

-

Inhibitor Addition: Add Ara-tubercidin at various concentrations to the reaction mixtures.[2]

-

Incubation: Incubate the reactions for 60-90 minutes at 30°C to allow for protein synthesis.[2]

-

Luminescence Measurement: Add luciferin substrate and measure the resulting luminescence. A decrease in luminescence in the presence of Ara-tubercidin indicates inhibition of protein synthesis.[2]

Purine Metabolite Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantitative analysis of purine metabolites.[3][4]

-

Metabolite Extraction: Treat cells with Ara-tubercidin, then harvest and lyse the cells. Extract the metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

-

LC Separation: Separate the extracted metabolites using a liquid chromatography system equipped with a suitable column (e.g., a C18 column).[3]

-

MS/MS Detection: Detect and quantify the individual purine metabolites using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[4]

-

Data Analysis: Analyze the data to determine the changes in the levels of various purine metabolites in response to Ara-tubercidin treatment.

This technical guide serves as a valuable resource for the scientific community, providing a foundational understanding of the biochemical consequences of Ara-tubercidin treatment and offering practical guidance for future research and drug development endeavors.

References

- 1. Identification of natural compounds tubercidin and lycorine HCl against small‐cell lung cancer and BCAT1 as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Tubercidin and its Analogs as Potent Adenosine Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tubercidin and its analogs as inhibitors of adenosine kinase (AK), a key enzyme in the purine salvage pathway. This document details their mechanism of action, quantitative inhibitory data, relevant signaling pathways, and comprehensive experimental protocols for their evaluation.

Introduction: Adenosine Kinase and the Significance of its Inhibition

Adenosine kinase is a crucial enzyme that catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP). This action plays a significant role in regulating the intracellular and extracellular concentrations of adenosine. By inhibiting adenosine kinase, the concentration of adenosine increases in the vicinity of its receptors, leading to a range of physiological effects. This makes adenosine kinase a compelling therapeutic target for conditions such as epilepsy, inflammation, and chronic pain. Tubercidin, a naturally occurring adenosine analog, and its derivatives have emerged as potent inhibitors of this enzyme, demonstrating significant potential in preclinical studies.

Mechanism of Action: Competitive Inhibition of Adenosine Kinase

Tubercidin and its analogs act as competitive inhibitors of adenosine kinase. Their structural similarity to the natural substrate, adenosine, allows them to bind to the active site of the enzyme. This binding event prevents the phosphorylation of adenosine to AMP, leading to an accumulation of intracellular adenosine. This excess adenosine is then transported out of the cell, where it can activate adenosine receptors (A1, A2A, A2B, and A3), triggering downstream signaling cascades that mediate the therapeutic effects.

Quantitative Data: Inhibitory Potency of Tubercidin Analogs

The following table summarizes the in vitro inhibitory activity of selected tubercidin analogs against adenosine kinase, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).

| Compound | IC50 (µM) | Source |

| Tubercidin | 0.03 | F. Kappler, et al. (1986) |

| 5'-Deoxy-5-iodotubercidin | 0.0006 | B. G. Ugarkar, et al. (2000) |

| 2',3'-dideoxy-tubercidin | >100 | M. A. Worthington, et al. (1991) |

| Ara-tubercidin | 0.25 | F. Kappler, et al. (1986) |

| 2-Fluorotubercidin | 0.012 | B. G. Ugarkar, et al. (2000) |

| 2-Chlorotubercidin | 0.007 | B. G. Ugarkar, et al. (2000) |

| 2-Bromotubercidin | 0.004 | B. G. Ugarkar, et al. (2000) |

Signaling Pathway: The Adenosine Salvage Pathway

The inhibition of adenosine kinase by tubercidin analogs directly impacts the purine salvage pathway, a critical metabolic route for the recycling of purines from the degradation of nucleic acids. The following diagram illustrates the central role of adenosine kinase in this pathway and the effect of its inhibition.

Caption: Adenosine Salvage Pathway and Inhibition by Tubercidin Analogs.

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments used to characterize adenosine kinase inhibitors.

In Vitro Adenosine Kinase Inhibition Assay

A common method to determine the inhibitory potency of compounds against adenosine kinase is a coupled-enzyme spectrophotometric assay.

Workflow Diagram:

Caption: Workflow for an in vitro Adenosine Kinase Inhibition Assay.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM KCl, 10 mM MgCl2, and 1 mM DTT.

-

Substrate/Cofactor Mix: Prepare a solution in assay buffer containing 2 mM ATP, 2.5 mM phosphoenolpyruvate (PEP), and 0.5 mM NADH.

-

Coupling Enzyme Mix: A solution containing pyruvate kinase (PK) and lactate dehydrogenase (LDH) in assay buffer.

-

Adenosine Kinase: A purified preparation of the enzyme.

-

Test Compound: A dilution series of the tubercidin analog in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer, substrate/cofactor mix, coupling enzyme mix, and the test compound to the appropriate wells.

-

Add adenosine kinase to all wells except the negative control.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding adenosine to all wells.

-

Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

In Vivo Efficacy Models

This model is used to evaluate the anticonvulsant properties of drug candidates.

Protocol:

-

Animals: Male Sprague-Dawley rats (150-200 g) are used.

-

Drug Administration: The test compound (e.g., a tubercidin analog) is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle.

-

Induction of Seizures: At a predetermined time after drug administration (e.g., 30-60 minutes), a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

-

Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is calculated. The ED50 (the dose that protects 50% of the animals) is then determined using probit analysis.

This model assesses the analgesic potential of a compound by measuring its effect on pain-related behaviors induced by a formalin injection.

Protocol:

-

Animals: Male Swiss-Webster mice (20-25 g) are used.

-

Drug Administration: The test compound is administered (e.g., i.p. or p.o.) at various doses prior to the formalin injection.

-

Induction of Nociception: A dilute solution of formalin (e.g., 20 µL of a 5% solution) is injected subcutaneously into the plantar surface of one hind paw.

-

Observation: Immediately after the injection, the animal is placed in an observation chamber. The amount of time the animal spends licking, biting, or flinching the injected paw is recorded for two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).

-

Data Analysis: The total time spent in nociceptive behavior is calculated for each phase. The percentage of inhibition of the nociceptive response by the test compound is determined by comparing the treated groups to the vehicle control group.

Conclusion

Tubercidin and its analogs represent a promising class of adenosine kinase inhibitors with demonstrated potency in both in vitro and in vivo models. Their mechanism of action, centered on the elevation of endogenous adenosine levels, offers a unique therapeutic strategy for a variety of neurological and inflammatory disorders. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of these compounds as potential therapeutic agents.

The Antiviral Potential of Ara-tubercidin Against RNA Viruses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ara-tubercidin, also known as 7-deazaadenosine, is a naturally occurring adenosine analog with demonstrated broad-spectrum antiviral activity against a range of RNA viruses. Its unique chemical structure, characterized by the replacement of nitrogen with a carbon at the 7-position of the purine ring, confers resistance to deamination by adenosine deaminase (ADA), enhancing its bioavailability and therapeutic potential. This technical guide provides an in-depth overview of the antiviral properties of Ara-tubercidin and its derivatives, focusing on its mechanism of action, quantitative antiviral efficacy, and detailed experimental protocols for its evaluation.

Introduction

The emergence and re-emergence of pathogenic RNA viruses pose a significant and ongoing threat to global public health. The high mutation rates of these viruses can lead to the rapid development of resistance to existing antiviral therapies, necessitating the discovery and development of novel, broad-spectrum antiviral agents. Ara-tubercidin, originally isolated from Streptomyces tubercidicus, has emerged as a promising candidate due to its potent inhibition of various RNA viruses, including flaviviruses, coronaviruses, and picornaviruses.[1] This document serves as a comprehensive resource for researchers engaged in the study and development of Ara-tubercidin and its analogs as antiviral therapeutics.

Mechanism of Action

The primary antiviral mechanism of Ara-tubercidin involves its intracellular conversion to the active triphosphate form, Ara-tubercidin triphosphate (Ara-TTP). Ara-TTP then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of most RNA viruses.

Anabolic Activation and RdRp Inhibition

Upon entry into the host cell, Ara-tubercidin is phosphorylated by host cell kinases to its monophosphate, diphosphate, and ultimately its active triphosphate form. Ara-TTP, mimicking the natural substrate adenosine triphosphate (ATP), is incorporated into the nascent viral RNA strand by the viral RdRp. The incorporation of Ara-TTP can lead to chain termination, preventing the further elongation of the viral RNA, thereby halting viral replication.[1][2]

Resistance to Adenosine Deaminase (ADA)

A key advantage of Ara-tubercidin is its resistance to deamination by host cell adenosine deaminase (ADA). ADA is an enzyme that inactivates adenosine and its analogs by converting them to inosine derivatives. The 7-deaza modification in Ara-tubercidin, where a carbon atom replaces the nitrogen at position 7 of the purine ring, prevents its recognition and degradation by ADA. This resistance increases the intracellular half-life and bioavailability of Ara-tubercidin, allowing for sustained levels of the active triphosphate form and enhancing its antiviral potency.

Quantitative Antiviral Data

The following tables summarize the reported in vitro antiviral activity and cytotoxicity of Ara-tubercidin and its derivatives against various RNA viruses. The 50% effective concentration (EC50) represents the concentration of the compound that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.

Table 1: Antiviral Activity of Tubercidin Derivatives against Flaviviruses

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) |

| Tubercidin | Dengue virus (DENV-2) | BHK-21 | 0.12 ± 0.01 | 0.35 ± 0.03 | 2.9 |

| 5-hydroxymethyltubercidin (HMTU) | Dengue virus (DENV-2) | BHK-21 | 0.25 ± 0.02 | >20 | >80 |

| HMTU | Zika virus (ZIKV) | Vero | 0.18 ± 0.01 | >20 | >111 |

| HMTU | Yellow Fever virus (YFV) | Vero | 0.15 ± 0.01 | >20 | >133 |

| HMTU | Japanese Encephalitis virus (JEV) | Vero | 0.21 ± 0.02 | >20 | >95 |

| HMTU | West Nile virus (WNV) | Vero | 0.19 ± 0.01 | >20 | >105 |

Data compiled from published studies.[1]

Table 2: Antiviral Activity of Tubercidin Derivatives against Coronaviruses

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) |

| Tubercidin | SARS-CoV-2 | VeroE6/TMPRSS2 | 1.2 ± 0.1 | 5.8 ± 0.4 | 4.8 |

| 5-hydroxymethyltubercidin (HMTU) | SARS-CoV-2 | VeroE6/TMPRSS2 | 0.45 ± 0.05 | >20 | >44 |

| HMTU | Human Coronavirus OC43 (HCoV-OC43) | MRC-5 | 0.378 ± 0.023 | >50 | >132 |

| HMTU | Human Coronavirus 229E (HCoV-229E) | MRC-5 | 0.528 ± 0.029 | >50 | >94 |

Data compiled from published studies.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antiviral properties of Ara-tubercidin.

Cell Culture and Virus Propagation

-

Cell Lines: Maintain appropriate host cell lines (e.g., Vero, BHK-21, MRC-5, Huh-7) in Dulbecco's Modified Eagle's Medium (DMEM) or other suitable media supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Virus Stocks: Propagate viral stocks in susceptible cell lines. Determine viral titers using standard methods such as plaque assays or TCID50 assays. Store viral stocks at -80°C.

Cytotoxicity Assay

-

Cell Seeding: Seed host cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the assay.

-

Compound Addition: Prepare serial dilutions of Ara-tubercidin in cell culture medium. Add the diluted compound to the cells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

Viability Assessment: Add a cell viability reagent (e.g., MTT, MTS, or a luminescent-based assay like CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Viral Yield Reduction Assay

-

Infection: Seed host cells in a multi-well plate. Once confluent, infect the cells with the RNA virus at a specified multiplicity of infection (MOI).

-

Treatment: After a 1-hour adsorption period, remove the viral inoculum, wash the cells, and add fresh medium containing serial dilutions of Ara-tubercidin.

-

Incubation: Incubate the infected and treated cells for a period that allows for one or more rounds of viral replication (e.g., 24-48 hours).

-

Harvest: Collect the cell culture supernatant.

-

Titration: Determine the viral titer in the supernatant using a plaque assay or TCID50 assay.

-

Data Analysis: Calculate the percentage of viral yield reduction compared to the untreated virus control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Plaque Assay

-

Cell Seeding: Seed susceptible cells in 6- or 12-well plates to form a confluent monolayer.

-

Infection: Prepare serial dilutions of the virus-containing supernatant from the yield reduction assay. Infect the cell monolayers with the dilutions for 1 hour.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates for several days until visible plaques (zones of cell death) are formed.

-

Staining: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a dye like crystal violet to visualize the plaques.

-

Quantification: Count the number of plaques at a dilution that yields a countable number (e.g., 20-100 plaques). Calculate the viral titer in plaque-forming units per milliliter (PFU/mL).

50% Tissue Culture Infective Dose (TCID50) Assay

-

Cell Seeding: Seed host cells in a 96-well plate.

-

Infection: Prepare serial 10-fold dilutions of the virus-containing supernatant. Add the dilutions to replicate wells (e.g., 8 wells per dilution).

-

Incubation: Incubate the plate for 5-7 days.

-

CPE Observation: Observe the wells for the presence of cytopathic effect (CPE) under a microscope.

-

Calculation: Calculate the TCID50 value using the Reed-Muench or Spearman-Kärber method, which determines the dilution at which 50% of the cell cultures are infected.

Quantitative Reverse Transcription PCR (qRT-PCR) for Viral RNA Quantification

-

RNA Extraction: Extract total RNA from virus-infected cells treated with Ara-tubercidin using a commercial RNA extraction kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or virus-specific primers.

-

qPCR: Perform real-time PCR using a qPCR instrument, virus-specific primers, and a fluorescent probe (e.g., TaqMan probe) or a DNA-binding dye (e.g., SYBR Green).

-

Data Analysis: Quantify the viral RNA levels by comparing the cycle threshold (Ct) values of treated samples to a standard curve of known viral RNA concentrations or by using the ΔΔCt method relative to an internal control gene and an untreated virus control.

Immunofluorescence Assay (IFA) for Viral Antigen Detection

-

Cell Culture and Infection: Grow host cells on coverslips in a multi-well plate and infect with the virus in the presence or absence of Ara-tubercidin.

-

Fixation and Permeabilization: After incubation, fix the cells with 4% paraformaldehyde and permeabilize with a detergent like 0.1% Triton X-100 to allow antibody access to intracellular antigens.

-

Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., 5% bovine serum albumin in PBS).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for a viral antigen.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

-

Counterstaining and Mounting: Counterstain the cell nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize the cells using a fluorescence microscope to detect the presence and localization of the viral antigen.

Time-of-Addition Assay

-

Synchronized Infection: Infect a high density of cells with a high MOI of the virus for a short period (e.g., 1 hour) to synchronize the infection.

-

Compound Addition at Different Time Points: Add Ara-tubercidin at various time points post-infection (e.g., 0, 1, 2, 4, 6, 8 hours).

-

Harvest and Titration: After a single replication cycle, harvest the supernatant and determine the viral titer.

-

Data Analysis: Plot the viral titer against the time of compound addition. The time point at which the compound loses its inhibitory effect indicates the stage of the viral life cycle it targets. For an RdRp inhibitor, the inhibitory effect is expected to be lost after viral RNA replication has initiated.

Signaling Pathways

While the primary mechanism of action of Ara-tubercidin is the direct inhibition of viral RdRp, some studies suggest that it may also modulate host cell signaling pathways. For instance, in the context of Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) infection, tubercidin has been shown to activate the RIG-I/NF-κB signaling pathway, leading to an increased expression of type I interferons and inflammatory cytokines. This suggests a potential dual mechanism of action, combining direct antiviral activity with the stimulation of the host's innate immune response. However, the broader impact of Ara-tubercidin on cellular signaling pathways across different RNA virus infections is an area that requires further investigation.

Conclusion

Ara-tubercidin and its derivatives represent a promising class of broad-spectrum antiviral agents against a variety of RNA viruses. Their potent inhibition of viral RdRp, coupled with their resistance to host cell adenosine deaminase, makes them attractive candidates for further preclinical and clinical development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to evaluate and advance the therapeutic potential of these compounds. Future research should focus on expanding the quantitative antiviral data to a wider range of viruses, further elucidating the impact on host cell signaling pathways, and optimizing the pharmacokinetic and safety profiles of novel Ara-tubercidin analogs.

References

Anti-Cancer Potential of Ara-tubercidin in Small Cell Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Small Cell Lung Cancer (SCLC) remains a formidable clinical challenge characterized by aggressive growth, early metastasis, and the rapid development of chemoresistance. The exploration of novel therapeutic agents with unique mechanisms of action is paramount. This technical guide delves into the anti-cancer potential of Ara-tubercidin (also known as tubercidin or 7-deazaadenosine), a pyrrolopyrimidine antibiotic, in the context of SCLC. Drawing upon available preclinical data, this document outlines its observed efficacy, explores its potential mechanisms of action, provides detailed experimental protocols for its study, and presents visual representations of associated signaling pathways and workflows. While research into Ara-tubercidin's role in SCLC is still emerging, this guide consolidates current knowledge to inform further investigation and drug development efforts.

Introduction to Ara-tubercidin and its Therapeutic Rationale in SCLC

Ara-tubercidin is a structural analog of adenosine, where the nitrogen at position 7 of the purine ring is replaced by a carbon. This modification prevents its degradation by adenosine deaminase, thereby prolonging its intracellular half-life and enhancing its biological activity. Historically investigated for its antimicrobial and antineoplastic properties, recent studies have renewed interest in its potential as a targeted cancer therapeutic.

SCLC is characterized by a high proliferative rate and a distinct molecular landscape, often featuring mutations in key tumor suppressor genes and the activation of various oncogenic signaling pathways. The initial sensitivity of SCLC to chemotherapy is frequently followed by aggressive relapse, highlighting the urgent need for new therapeutic strategies. Ara-tubercidin's multifaceted mechanism of action, including the potential to interfere with crucial cellular processes, presents a compelling case for its investigation in this recalcitrant disease.

Preclinical Efficacy of Ara-tubercidin in SCLC

Preclinical studies have provided initial evidence for the anti-cancer activity of Ara-tubercidin in SCLC models. The available quantitative data from these studies are summarized below.

In Vitro Studies

A key study identified tubercidin as one of five natural compounds with significant anti-SCLC activity from a library screening. While specific IC50 values for Ara-tubercidin across a panel of SCLC cell lines are not yet widely published, the initial screening demonstrated its dose-dependent toxicity.

Interestingly, one study reported that while other natural compounds like Chaetocin and Shikonin induced strong apoptosis in SCLC cells, tubercidin did not appear to induce apoptosis when used as a single agent in their assays.[1] This suggests a potentially different or more complex mechanism of cell death, which warrants further investigation.

In Vivo Studies

Table 1: In Vivo Efficacy of Tubercidin in DMS 114 SCLC Xenograft Model

| Treatment Group | Dosage and Schedule | Observation | Outcome | Citation |

| Vehicle | - | Palpable tumors continued to grow. | Larger tumor size and weight at endpoint. | [1][2] |

| Tubercidin | 5 mg/kg, 3 days/week | Significant repression of tumor growth. | Smaller tumor size and weight at endpoint; one complete response observed. | [1][2] |

Mechanism of Action and Signaling Pathways

The precise mechanism of action of Ara-tubercidin in SCLC is still under investigation, but several key pathways are implicated.

Inhibition of Adenosine Kinase and Disruption of Cellular Metabolism

As an adenosine analog, Ara-tubercidin is known to be a substrate for adenosine kinase, leading to its phosphorylation into Ara-tubercidin monophosphate (Ara-TuMP), diphosphate (Ara-TuDP), and triphosphate (Ara-TuTP). These metabolites can interfere with various cellular processes:

-

Inhibition of RNA and DNA Synthesis: Ara-TuTP can be incorporated into RNA and DNA, leading to chain termination and inhibition of nucleic acid synthesis.

-

Disruption of Energy Metabolism: By competing with adenosine for enzymatic reactions, Ara-tubercidin can disrupt cellular energy homeostasis.

Modulation of the BCAT1 and Ras/MEK/ERK Signaling Pathway

Recent research has identified the branched-chain amino acid transaminase 1 (BCAT1) as a potential therapeutic target in SCLC.[1] Knockdown of BCAT1 in SCLC cells was found to significantly reduce the activity of kinases in the Ras/BRaf/MEK/ERK signaling pathway.[1] This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is common in many cancers.

While the direct effect of Ara-tubercidin on the Ras/MEK/ERK pathway has not been fully elucidated, a synergistic effect on apoptosis was observed when BCAT1 knockdown was combined with tubercidin treatment in SCLC cells.[1] This suggests that Ara-tubercidin may enhance the pro-apoptotic effects of inhibiting the BCAT1-Ras/MEK/ERK axis.

Induction of Apoptosis

As mentioned, the role of Ara-tubercidin in inducing apoptosis in SCLC appears to be complex. While one study did not observe apoptosis with single-agent treatment, the synergistic apoptotic effect with BCAT1 knockdown suggests that under certain conditions, Ara-tubercidin can contribute to programmed cell death.[1] The intrinsic apoptotic pathway, regulated by the Bcl-2 family of proteins (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2), is a key determinant of cell fate. Further research is needed to clarify how Ara-tubercidin influences the balance of these proteins in SCLC cells, both alone and in combination with other agents.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the anti-cancer potential of Ara-tubercidin in SCLC.

Cell Viability Assay (WST-1)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

SCLC cell lines (e.g., DMS 114, H69, NCI-H446)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well microplates

-

Ara-tubercidin stock solution

-

WST-1 reagent

-

Microplate reader

-

-

Procedure:

-

Seed SCLC cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of Ara-tubercidin in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of Ara-tubercidin or vehicle control.

-

Incubate the plates for 48-72 hours.

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate the plates for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

SCLC cells treated with Ara-tubercidin

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Culture and treat SCLC cells with Ara-tubercidin for the desired time.

-

Harvest the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways.

-

Materials:

-

SCLC cell lysates (treated and untreated)

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Lyse treated and untreated SCLC cells and determine protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of Ara-tubercidin in a living organism.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

SCLC cell line (e.g., DMS 114)

-

Matrigel (optional)

-

Ara-tubercidin solution

-

Vehicle control

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject SCLC cells (e.g., 5 x 10^6 cells in PBS, possibly mixed with Matrigel) into the flank of the mice.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer Ara-tubercidin (e.g., intraperitoneally) or vehicle control according to the desired dosing schedule.

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

-

Conclusion and Future Directions

The available preclinical evidence suggests that Ara-tubercidin holds promise as a potential therapeutic agent for SCLC. Its demonstrated in vivo efficacy and its intriguing interplay with the BCAT1-Ras/MEK/ERK signaling pathway warrant further in-depth investigation.

Key future research directions should include:

-

Comprehensive In Vitro Profiling: Determining the IC50 values of Ara-tubercidin across a broader panel of SCLC cell lines representing different molecular subtypes.

-

Elucidation of the Direct Mechanism of Action: Investigating the direct effects of Ara-tubercidin on key SCLC signaling pathways, including the Ras/MEK/ERK and PI3K/Akt pathways, and its impact on the expression and function of Bcl-2 family proteins.

-

Combination Studies: Exploring the synergistic potential of Ara-tubercidin with standard-of-care chemotherapies and other targeted agents in SCLC.

-

Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of Ara-tubercidin to optimize dosing and delivery strategies.

Addressing these research questions will be crucial in advancing our understanding of Ara-tubercidin's anti-cancer potential and paving the way for its potential clinical translation for the treatment of SCLC.

References

Ara-tubercidin: A Comprehensive Technical Guide to its Pro-Apoptotic Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ara-tubercidin, a pyrrolopyrimidine nucleoside analog of adenosine, has demonstrated significant potential as an anti-cancer agent, primarily through its ability to induce programmed cell death, or apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms underlying Ara-tubercidin's pro-apoptotic activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. Understanding these core mechanisms is crucial for the continued development and targeted application of Ara-tubercidin and its derivatives in oncology.

Core Mechanism of Action: Adenosine Kinase Inhibition

The primary molecular target of Ara-tubercidin is adenosine kinase (AK), an enzyme responsible for the phosphorylation of adenosine to adenosine monophosphate (AMP). By competitively inhibiting AK, Ara-tubercidin disrupts cellular adenosine homeostasis. This inhibition leads to an accumulation of intracellular adenosine and a depletion of the cellular ATP pool, creating a metabolic stress environment that can trigger apoptotic signaling cascades.

Quantitative Data on Ara-tubercidin-Induced Apoptosis

The pro-apoptotic efficacy of Ara-tubercidin has been quantified across various cell lines. The following tables summarize key data points, including IC50 values and the percentage of apoptotic cells observed after treatment.

Table 1: IC50 Values of Ara-tubercidin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| DMS 114 | Small-Cell Lung Cancer | ~10 | [1] |

| FMC84 | Murine Cardiomyocyte | Not explicitly an IC50, but 5 µg/mL (~18.6 µM) induced significant apoptosis | [2] |

| HL-1 | Murine Cardiomyocyte | Not explicitly an IC50, but 5 µg/mL (~18.6 µM) induced significant apoptosis | [2] |

Table 2: Quantitation of Ara-tubercidin-Induced Apoptosis in Murine Cardiomyocytes [2]

| Cell Line | Treatment Condition | Duration (hours) | Percentage of Apoptotic Cells (%) |

| FMC84 | Control (Normoxia, 10% FBS) | 6 | ~5 |

| Ara-tubercidin (5 µg/mL, Normoxia, 10% FBS) | 6 | ~15 | |

| Control (Hypoxia, 10% FBS) | 6 | ~10 | |

| Ara-tubercidin (5 µg/mL, Hypoxia, 10% FBS) | 6 | ~25 | |

| Control (Serum Starvation, 21% O2) | 6 | ~12 | |

| Ara-tubercidin (5 µg/mL, Serum Starvation, 21% O2) | 6 | ~30 | |

| HL-1 | Control (Normoxia, 10% FBS) | 6 | ~8 |

| Ara-tubercidin (5 µg/mL, Normoxia, 10% FBS) | 6 | ~20 | |

| Control (Hypoxia, 10% FBS) | 6 | ~15 | |

| Ara-tubercidin (5 µg/mL, Hypoxia, 10% FBS) | 6 | ~35 | |

| Control (Serum Starvation, 21% O2) | 6 | ~18 | |

| Ara-tubercidin (5 µg/mL, Serum Starvation, 21% O2) | 6 | ~40 |

Signaling Pathways Implicated in Ara-tubercidin-Induced Apoptosis

Current research suggests that Ara-tubercidin triggers apoptosis through a multi-faceted approach, primarily involving the intrinsic apoptotic pathway and potentially intersecting with other signaling cascades.

Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic pathway is a major route for Ara-tubercidin-induced cell death. The metabolic stress caused by AK inhibition is a key initiator. This stress leads to the modulation of the Bcl-2 family of proteins, which are critical regulators of mitochondrial outer membrane permeabilization (MOMP). While direct binding studies of Ara-tubercidin to Bcl-2 family members are lacking, its downstream effects suggest an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio promotes MOMP, leading to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a plethora of cellular substrates.[]

Modulation of Apoptotic Regulatory Genes

Studies in cardiomyocytes have shown that Ara-tubercidin can significantly alter the expression of critical apoptotic regulatory genes.[2][4] This suggests a mechanism involving the regulation of gene expression, potentially through the disruption of nuclear speckles, which are involved in mRNA splicing. By affecting the alternative splicing of cell death-related genes, Ara-tubercidin may further sensitize cells to apoptosis.[2]

Role of BCAT1 and the Ras/BRaf/MEK/ERK Pathway in SCLC